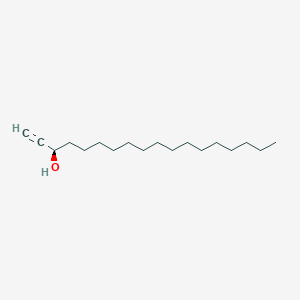

(3R)-1-Octadecyn-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

460740-59-4 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

(3R)-octadec-1-yn-3-ol |

InChI |

InChI=1S/C18H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)4-2/h2,18-19H,3,5-17H2,1H3/t18-/m0/s1 |

InChI Key |

AWMLACVUFZMWQW-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H](C#C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3r 1 Octadecyn 3 Ol and Its Stereoisomers

Chemical Synthesis Approaches for Enantiopure Alkynyl Alcohols

The generation of a chiral secondary alcohol moiety in alkynyl compounds can be broadly approached through two strategic disconnections: the stereoselective reduction of a prochiral ketone or the asymmetric construction of the carbon skeleton itself.

Asymmetric Reduction Strategies

Asymmetric reduction of a corresponding alkynone is a prevalent and effective method for producing enantiopure alkynyl alcohols. This strategy relies on the use of chiral reducing agents or catalysts to selectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group.

The synthesis of (3R)-1-Octadecyn-3-ol via this route begins with the precursor 1-octadecyn-3-one. The core principle involves the enantioselective reduction of the ketone functionality. While the direct reduction of 1-octadecyn-3-one is the target reaction, much of the foundational research and methodology development has been performed on shorter-chain analogues, such as 1-octyn-3-one. These methods are generally applicable to long-chain substrates, with adjustments to reaction conditions potentially required to accommodate differences in solubility and steric hindrance.

The success of this approach hinges on the ability of the chiral reagent to effectively differentiate between the two faces of the planar carbonyl group, leading to a preponderance of one enantiomer over the other.

A highly effective and well-documented method for the asymmetric reduction of alkynyl ketones is the Midland Alpine-Borane reduction. wikipedia.org The key reagent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), is prepared from the hydroboration of optically active α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). wikipedia.orgchemtube3d.com

When a prochiral alkynyl ketone, such as 1-octadecyn-3-one, is treated with Alpine-Borane derived from (+)-α-pinene, the hydride is selectively transferred to the Re face of the carbonyl, yielding the (R)-alcohol. The enantioselectivity of the reaction is driven by a sterically controlled transition state. The reagent is most effective for ketones where there is a significant steric difference between the two substituents on the carbonyl, a condition well-met by alkynyl ketones which have a sterically undemanding alkyne group on one side. chemtube3d.com

The general procedure involves the reaction of the alkynone with the chiral borane (B79455) reagent in a solvent like tetrahydrofuran (B95107) (THF). The reaction progress can be monitored, and upon completion, the resulting borinate ester is typically oxidized under basic conditions (e.g., sodium hydroxide (B78521) and hydrogen peroxide) to release the chiral alcohol and recycle the α-pinene auxiliary. This method is known for providing good chemical yields and high enantiomeric excess (e.e.).

| Substrate | Chiral Reagent | Product | Typical Yield (%) | Typical e.e. (%) |

|---|---|---|---|---|

| 1-Octyn-3-one | Alpine-Borane® (from (+)-α-pinene) | (R)-1-Octyn-3-ol | 86 | >95 |

| 1-Octadecyn-3-one | Alpine-Borane® (from (+)-α-pinene) | This compound | Data not specified, but method is applicable | High e.e. expected |

Another major class of reagents for asymmetric ketone reduction involves complex metal hydrides modified with chiral ligands. wikipedia.org Reagents such as Lithium Aluminum Hydride (LiAlH₄) and Aluminum Hydride (AlH₃) are powerful, non-selective reducing agents. However, their reactivity can be attenuated and rendered enantioselective by pre-complexing them with chiral alcohols or amino alcohols.

These chiral modifiers, often referred to as chiral auxiliaries, create a chiral environment around the hydride source. When the alkynone substrate approaches this complex, one of the diastereomeric transition states is favored, leading to the preferential formation of one enantiomer of the product alcohol. A notable example is the use of LiAlH₄ modified with chiral amino alcohols like (2S,3R)-(+)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol (Darvon alcohol).

The efficiency of these reductions depends on the structure of the chiral ligand, the substrate, and the reaction conditions. While stoichiometric amounts of the chiral auxiliary are often required, catalytic versions, particularly those employing chiral oxazaborolidines with borane, have also been developed and are highly effective for a range of ketones. researchgate.netyork.ac.uk

| Hydride Source | Example Chiral Modifier | Mechanism |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Darvon Alcohol | Forms a chiral aluminum alkoxide complex that delivers hydride stereoselectively. |

| Borane (BH₃) | Chiral Oxazaborolidines (Corey-Bakshi-Shibata catalyst) | Catalytic cycle where the oxazaborolidine coordinates to both borane and the ketone, directing hydride delivery. |

Acetylenic Route Methodologies

An alternative synthetic strategy involves constructing the carbon backbone of the target molecule through the formation of new carbon-carbon bonds, where the key bond formation establishes the desired alcohol functionality.

The term "acetylenic route" fundamentally refers to the use of acetylide anions as potent nucleophiles for carbon chain elongation. youtube.com An acetylide is formed by the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH₂). This methodology allows for the construction of the 1-octadecyn-3-ol skeleton by coupling two smaller fragments.

A plausible and direct approach involves the nucleophilic addition of an acetylide to an aldehyde. To synthesize 1-octadecyn-3-ol, one could react the acetylide of ethyne (B1235809) (acetylene) with hexadecanal (B134135) (a 16-carbon aldehyde). The acetylide anion attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alkynyl alcohol, 1-octadecyn-3-ol. youtube.com

This reaction forms a racemic mixture of (R)- and (S)-1-octadecyn-3-ol because the achiral acetylide can attack either face of the planar aldehyde with equal probability. To achieve an enantiomerically enriched product via this route, a chiral catalyst would be required to mediate the addition of the acetylide to the aldehyde in an enantioselective manner. This approach is a powerful tool for carbon skeleton construction and represents a direct method for chain elongation to access the desired long-chain alkynyl alcohol framework.

Coupling Reactions Involving Terminal Alkynes

Coupling reactions that form new carbon-carbon bonds are fundamental to the synthesis of complex molecules like 1-octadecyn-3-ol. Reactions involving terminal alkynes are particularly useful for constructing the characteristic alkynyl functional group. Two prominent examples are the Cadiot-Chodkiewicz coupling and the Sonogashira coupling.

The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgsynarchive.comalfa-chemistry.com It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, typically in the presence of an amine base. wikipedia.orgalfa-chemistry.com The mechanism proceeds through the formation of a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination to form the C(sp)-C(sp) bond. wikipedia.org While highly effective for creating diynes, its direct application to synthesizing a secondary alcohol like 1-octadecyn-3-ol would require a multi-step strategy, potentially involving the coupling of a protected propargyl alcohol derivative.

A more direct and widely used method is the Sonogashira cross-coupling reaction . wikipedia.orgorganic-chemistry.orgrsc.org This versatile palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.org The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis. wikipedia.org For the synthesis of a long-chain alkynol, a plausible strategy would involve the Sonogashira coupling of a suitable long-chain alkyl halide (e.g., 1-iodohexadecane) with a protected, smaller terminal alkyne fragment containing the hydroxyl group, followed by deprotection. The reaction has been successfully used to create long-chain diols and other complex molecules. researchgate.net

| Reaction | Catalyst System | Reactants | Bond Formed | Key Features |

|---|---|---|---|---|

| Cadiot-Chodkiewicz Coupling | Cu(I) salt, Amine base | Terminal Alkyne + 1-Haloalkyne | C(sp)-C(sp) | Forms unsymmetrical 1,3-diynes. wikipedia.org |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Amine base | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp2) | Mild conditions, broad functional group tolerance. wikipedia.orgorganic-chemistry.org |

Stereoselective Formation of Propargylic Alcohols

Directly establishing the chiral center during the formation of the alcohol is a highly efficient strategy for synthesizing enantiopure propargylic alcohols. The most common method is the enantioselective addition of a terminal alkyne to an aldehyde. organic-chemistry.orgacs.org This approach creates the carbon-carbon bond and the stereogenic carbinol center in a single step. organic-chemistry.org

The Carreira protocol provides a practical method for this transformation. It utilizes a zinc triflate (Zn(OTf)₂) catalyst in conjunction with a chiral ligand, commonly (+)-N-methylephedrine, to facilitate the addition of a terminal alkyne to an aldehyde. organic-chemistry.orgwikipedia.org This method is notable for its operational simplicity, as it can be performed under mild conditions (room temperature) and is tolerant of air and moisture. organic-chemistry.org It has been shown to produce propargylic alcohols with high enantiomeric excess (up to 99% ee) from a variety of aldehydes. organic-chemistry.orgwikipedia.org

Another significant contribution is the Trost protocol , which employs a bifunctional ProPhenol ligand with dimethylzinc. acs.orgnih.gov This system is particularly effective for the alkynylation of α,β-unsaturated or non-α-branched aldehydes, which are often less suitable substrates for the Carreira method. acs.orgnih.gov The Trost catalyst is believed to function by creating a chiral pocket that binds both the zinc alkynylide nucleophile and the aldehyde electrophile, thereby directing the stereochemical outcome of the addition. nih.gov

| Method | Catalyst/Ligand System | Typical Substrates | Reported Enantioselectivity |

|---|---|---|---|

| Carreira Protocol | Zn(OTf)₂ / N-methylephedrine | α-branched aldehydes | Up to 99% ee organic-chemistry.orgwikipedia.org |

| Trost Protocol | Dimethylzinc / (S,S)-ProPhenol | α,β-unsaturated or non-α-branched aldehydes | Good to excellent ee acs.orgnih.gov |

Biocatalytic Synthesis Approaches

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild, environmentally benign conditions. Enzymes, used either as isolated preparations or within whole-cell systems, can effectively resolve racemic mixtures or perform asymmetric transformations to yield enantiopure compounds.

Enzymatic Kinetic Resolution of Racemic Alkynyl Alcohols

Kinetic resolution is a widely used biocatalytic strategy that relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture at a much higher rate than the other. jocpr.com This results in the separation of the fast-reacting enantiomer (as a new product) and the unreacted, slow-reacting enantiomer. For racemic 1-octadecyn-3-ol, this typically involves the enantioselective acylation of one enantiomer, leaving the other enantiomer as the alcohol.

Lipases are a class of hydrolases that are robust, readily available, and function efficiently in organic solvents, making them ideal biocatalysts for organic synthesis. jocpr.comnih.gov In the kinetic resolution of secondary alcohols, lipases catalyze enantioselective acylation (transesterification) reactions. nih.govtandfonline.com The process typically involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), in a non-polar organic solvent. nih.govjst.go.jp

Commonly used lipases for this purpose include Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435®, and lipases from Pseudomonas cepacia and Pseudomonas fluorescens. nih.govtandfonline.comnih.gov These enzymes generally exhibit a preference for one enantiomer, selectively converting it to the corresponding acetate. nih.gov For many secondary alcohols, lipases preferentially acylate the (R)-enantiomer. mdpi.com This leaves the (S)-alcohol unreacted. By stopping the reaction at approximately 50% conversion, both the resulting (R)-acetate and the remaining (S)-alcohol can be isolated with high enantiomeric purity. nih.govresearchgate.net

| Lipase Source | Common Acyl Donor | Key Feature |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | High enantioselectivity for a broad range of alcohols. nih.govnih.gov |

| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Effective for resolving various primary and secondary alcohols. tandfonline.comjst.go.jpnih.gov |

| Pseudomonas fluorescens Lipase (PFL) | Vinyl Acetate | Demonstrates high efficiency in transesterification reactions. nih.gov |

Enzymatic hydrolysis is the reverse of enantioselective acetylation and serves as a complementary method for kinetic resolution. mdpi.com In this approach, a racemic ester of the target alcohol (e.g., racemic 1-octadecyn-3-yl acetate) is subjected to hydrolysis catalyzed by a lipase in an aqueous medium or a biphasic system.

The lipase selectively hydrolyzes one of the ester enantiomers to the corresponding alcohol, leaving the other ester enantiomer unreacted. mdpi.com Following the empirical Kazlaukas' rule, lipases often show a preference for hydrolyzing the ester with the (R)-configuration at the stereocenter. mdpi.com This process yields the (R)-alcohol and the unreacted (S)-ester. This strategy can be particularly advantageous as it can provide access to the opposite enantiomer compared to the acetylation route or can be used to achieve higher enantiopurity. google.com

Whole-Cell Biotransformations

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. nih.gov Whole-cell systems avoid the need for enzyme purification and contain endogenous mechanisms for cofactor regeneration, which is essential for many redox reactions. nih.gov

For the synthesis of a chiral alcohol like this compound, a key whole-cell biotransformation is the asymmetric reduction of the corresponding prochiral ketone, 1-octadecyn-3-one. Microorganisms, particularly bacteria like E. coli and yeasts, can be engineered to overexpress specific reductase enzymes, such as alcohol dehydrogenases (ADHs). nih.govresearchgate.net These engineered strains can reduce the ketone substrate with high activity and stereoselectivity. researchgate.netnih.gov For example, reductases from Streptomyces coelicolor and ketoreductases expressed in E. coli have been shown to convert a wide range of ketones into their corresponding chiral alcohols with excellent enantiomeric excess (>99% ee) and high yields. nih.govnih.gov The cells are typically supplied with a simple co-substrate, such as glucose or isopropanol, which the cellular metabolism uses to regenerate the necessary NADPH or NADH cofactors consumed by the reductase. nih.govnih.gov

Alcohol Dehydrogenase-Catalyzed Reductions

The asymmetric reduction of the prochiral ketone, 1-octadecyn-3-one, using alcohol dehydrogenases (ADHs) represents a powerful biocatalytic approach to producing this compound. ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. tudelft.nlmdpi.com In the reductive direction, they facilitate the transfer of a hydride from a nicotinamide (B372718) cofactor, such as NADPH or NADH, to the carbonyl carbon of the ketone. tudelft.nlfrontiersin.org

The stereochemical outcome of the reduction is determined by the specific ADH used. Many ADHs follow Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group, typically yielding the (S)-alcohol. mdpi.com However, a significant number of "anti-Prelog" ADHs are available that deliver the hydride to the si-face, resulting in the desired (R)-alcohol. The selection of an appropriate ADH is therefore paramount for the synthesis of this compound.

Key to the successful application of ADHs is the regeneration of the expensive nicotinamide cofactor. This is commonly achieved through a coupled-enzyme system (e.g., using glucose dehydrogenase and glucose) or a substrate-coupled system (e.g., using 2-propanol as a co-solvent and hydride source). mdpi.com

Research into the enzymatic reduction of various acetophenone (B1666503) derivatives has shown that the electronic properties and size of substituents can influence the substrate's ability to fit into the enzyme's active site and thus affect the reaction's success. researchgate.net For a long-chain substrate like 1-octadecyn-3-one, solubility in the aqueous reaction medium can be a challenge. This is often overcome by using a biphasic system, where an organic solvent is used to dissolve the substrate while the enzyme remains in the aqueous phase. rsc.org

Table 1: Factors in Alcohol Dehydrogenase-Catalyzed Reductions

| Parameter | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enzyme Selection | Choice of specific ADH (e.g., from Lactobacillus brevis or Thermoanaerobacter sp.) determines stereoselectivity (Prelog vs. anti-Prelog). researchgate.net | Crucial for obtaining the (R)-configuration. |

| Cofactor | NAD(P)H acts as the hydride donor. frontiersin.org | Requires an efficient regeneration system for process viability. |

| Reaction Medium | Typically aqueous buffer (e.g., PBS), often with a co-solvent or in a biphasic system to solubilize the substrate. rsc.org | Important for the poorly water-soluble 1-octadecyn-3-one. |

| pH and Temperature | Each enzyme has optimal operating conditions. | Must be optimized for the selected ADH to ensure maximum activity and stability. |

Desymmetrization of Prochiral Precursors

Desymmetrization is a powerful strategy in asymmetric synthesis where a symmetric molecule is transformed into a chiral one through the selective reaction of one of its two prochiral groups. nih.govresearchgate.net This method can theoretically provide a 100% yield of the desired enantiomer, making it highly efficient. researchgate.net For the synthesis of chiral alcohols, the enantioselective desymmetrization of prochiral precursors like meso-diols or prochiral oxetanes is a well-established approach. nih.gov

While specific examples detailing the desymmetrization to form this compound are not prevalent, the general principles can be applied. A hypothetical prochiral precursor could be a symmetrical diol containing the 18-carbon backbone. An enzymatic acylation, catalyzed by a lipase, could then selectively acylate one of the two hydroxyl groups, leaving the other unreacted and creating a chiral monoacetate. Subsequent chemical steps would be required to convert this intermediate into the target molecule.

Enzymatic desymmetrization offers the benefits of high enantioselectivity and mild reaction conditions. researchgate.net Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are commonly used for these transformations. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical step to ensure high yield, purity, and efficiency in any chemical synthesis. nih.govbeilstein-journals.org For the synthesis of this compound, key parameters that require fine-tuning include temperature, solvent, catalyst loading, and reaction time. bibliotekanauki.pl

In the context of an ADH-catalyzed reduction, optimization would involve:

Screening a library of ADHs to identify the enzyme with the highest activity and selectivity for 1-octadecyn-3-one.

Adjusting the pH of the buffer to match the enzyme's optimal pH range.

Varying the temperature to find a balance between reaction rate and enzyme stability. bibliotekanauki.pl

Optimizing the concentration of the co-solvent (e.g., 2-propanol) or the choice of organic solvent in a biphasic system to maximize substrate solubility without denaturing the enzyme. researchgate.net

Adjusting the substrate and enzyme loading to achieve a high conversion rate in a reasonable timeframe.

For non-enzymatic synthetic routes, similar principles apply. The choice of solvent can significantly influence reaction rates and selectivity. nih.gov The concentration of reactants and the stoichiometry of reagents must be carefully controlled. Modern approaches to reaction optimization often employ high-throughput screening and statistical methods like Design of Experiments (DoE) to efficiently explore the multi-dimensional parameter space. beilstein-journals.org

Table 2: General Parameters for Reaction Optimization

| Parameter | Effect on Reaction | Example Application |

|---|---|---|

| Temperature | Affects reaction rate and catalyst stability/selectivity. | Increasing temperature may speed up the reaction but can decrease enzyme stability or enantioselectivity. bibliotekanauki.pl |

| Solvent | Influences solubility of reactants and can affect catalyst performance and reaction mechanism. nih.gov | Using a biphasic system for an enzymatic reduction of the hydrophobic 1-octadecyn-3-one. rsc.org |

| Catalyst Loading | Impacts the reaction rate. | Higher loading can increase rate but also cost. |

| Reactant Concentration | Can affect reaction order and rate. | High substrate concentrations can sometimes lead to substrate inhibition in enzymatic reactions. |

| Reaction Time | Determines the extent of conversion. | Must be long enough for high conversion but short enough to prevent byproduct formation or product degradation. |

Analysis of Enantiomeric and Diastereomeric Purity in Synthesized Products

After the synthesis of a chiral compound, it is essential to determine its enantiomeric purity, often expressed as enantiomeric excess (e.e.). masterorganicchemistry.com For this compound, several analytical techniques can be employed.

The most common method is chiral chromatography , either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chiral stationary phase (CSP) within the chromatography column interacts differently with the two enantiomers, leading to different retention times and thus their separation.

An alternative method involves converting the enantiomeric mixture into a mixture of diastereomers by reacting it with a pure chiral derivatizing agent. thieme-connect.de For alcohols, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example. The resulting diastereomeric esters can then be separated and quantified using standard, non-chiral chromatography (HPLC or GC) or analyzed by NMR spectroscopy. ethz.ch In the ¹H or ¹⁹F NMR spectrum, the signals corresponding to the two diastereomers will appear at different chemical shifts, and the integration of these signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original alcohol. thieme-connect.deorgsyn.org

The separation of diastereomeric esters derived from a similar compound, 1-octyn-3-ol, has been shown to be highly effective by HPLC, suggesting this would be a viable method for analyzing the enantiomeric purity of this compound. mdpi.com

Table 3: Methods for Analyzing Enantiomeric Purity

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis, highly accurate. | Requires specialized and often expensive chiral columns. |

| NMR of Diastereomeric Derivatives | Conversion to diastereomers which have distinct NMR signals. orgsyn.org | Does not require a chiral column; can be performed with standard NMR equipment. | Requires an additional reaction step; derivatizing agent must be enantiomerically pure. thieme-connect.de |

Chemical Reactivity and Mechanistic Investigations of 3r 1 Octadecyn 3 Ol

Mechanistic Pathways of Alkyne Transformations

The carbon-carbon triple bond in (3R)-1-Octadecyn-3-ol is a site of high electron density, making it susceptible to a range of addition reactions. The outcomes of these transformations are highly dependent on the reagents and catalysts employed.

Hydrogenation Mechanisms for Olefin Formation (e.g., Z- and E-Olefins)

The partial reduction, or hydrogenation, of the alkyne in this compound can be controlled to selectively produce either the Z (cis) or E (trans) olefin. This stereoselectivity is achieved through different reaction mechanisms dictated by the choice of catalyst and reaction conditions.

Formation of Z-Olefins: The synthesis of Z (cis) olefins is typically accomplished through syn-addition of hydrogen across the triple bond. This is commonly achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). The mechanism involves the adsorption of the alkyne onto the surface of the metal catalyst. Molecular hydrogen also adsorbs to the surface and is added to the same face of the alkyne, ensuring a cis configuration in the resulting alkene. The catalyst is "poisoned" to prevent over-reduction to the corresponding alkane.

Formation of E-Olefins: The formation of E (trans) olefins proceeds through an anti-addition mechanism, most commonly via a dissolving metal reduction. This reaction uses sodium or lithium metal in a liquid ammonia (B1221849) solvent. The mechanism involves the donation of a single electron from the sodium metal to the alkyne, forming a radical anion intermediate. This intermediate is then protonated by the ammonia solvent. A second electron donation from another sodium atom forms a vinyl anion. This vinyl anion rapidly equilibrates, with the trans conformation being sterically favored. A final protonation step yields the E-alkene.

Table 1: Hydrogenation of this compound to Olefins

| Product | Reagents | Stereochemistry | Mechanism Type |

|---|---|---|---|

| (3R,Z)-1-Octadecen-3-ol | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | Z (cis) | Syn-addition |

| (3R,E)-1-Octadecen-3-ol | Na or Li, liquid NH₃ | E (trans) | Anti-addition (Dissolving Metal Reduction) |

Hydration and Hydroamidation Reactions

Hydration: The addition of water across the alkyne triple bond can also be directed to yield different constitutional isomers.

Markovnikov Hydration: In the presence of a strong acid like sulfuric acid and a mercury(II) sulfate (B86663) catalyst, hydration follows Markovnikov's rule. The reaction proceeds through the formation of a vinylic carbocation intermediate, which is attacked by water. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like this compound, this results in a methyl ketone, specifically (3R)-3-hydroxy-2-octadecanone.

Anti-Markovnikov Hydration: A hydroboration-oxidation sequence results in the anti-Markovnikov addition of water. The alkyne reacts with a borane (B79455) reagent (often a sterically hindered one like disiamylborane (B86530) to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution. This process also forms an enol intermediate, but one that tautomerizes to an aldehyde. This would yield (3R)-3-hydroxyoctadecanal.

Hydroamidation: The addition of an N-H bond of an amide across the alkyne is known as hydroamidation. This transformation is typically catalyzed by transition metals, such as ruthenium or gold. acs.orgnih.govfrontiersin.org The mechanism for ruthenium-catalyzed hydroamidation of terminal alkynes is proposed to involve several steps: oxidative addition of the amide to the metal center, insertion of the alkyne into the resulting metal-hydride bond, rearrangement to a vinylidene species, nucleophilic attack by the amide, and finally, reductive elimination to release the enamide product. acs.orgnih.gov This reaction can be highly regioselective and stereoselective, providing access to specific enamide isomers. nih.gov

Reactivity of the Secondary Alcohol Moiety

The secondary alcohol at the C-3 position is a key functional group that can undergo a range of characteristic reactions, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride). The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol's oxygen atom. After a proton transfer, water is eliminated as a leaving group, and subsequent deprotonation yields the ester.

Etherification: Ethers can be synthesized from the secondary alcohol, commonly via the Williamson ether synthesis. chemistrytalk.orgmasterorganicchemistry.comwikipedia.orgbyjus.com This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. masterorganicchemistry.comyoutube.com This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). wikipedia.orgbyjus.com The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether. wikipedia.org Due to the SN2 mechanism, this method is most efficient with unhindered primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Oxidation Reactions

The secondary alcohol group of this compound can be oxidized to form the corresponding ketone, (R)-1-Octadecyn-3-one. This transformation is a common and crucial reaction in organic synthesis. A variety of oxidizing agents can be employed, which are often chosen based on the desired selectivity and reaction conditions.

Common reagents for this oxidation include:

Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are effective. chemguide.co.ukbyjus.com

DMSO-based reagents: The Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide, and a hindered base like triethylamine) and the Moffatt oxidation provide mild conditions.

Hypervalent iodine reagents: The Dess-Martin periodinane (DMP) is a popular choice for its mild conditions and high efficiency.

The oxidation of propargyl alcohols, such as the one in the title compound, can be achieved chemoselectively without affecting the sensitive alkyne group. nih.gov For example, copper(I)-based catalytic systems have been shown to effectively convert secondary propargyl alcohols to their corresponding ketones under mild conditions. nih.gov

Stereocontrol and Diastereoselective Principles in Subsequent Transformations

The pre-existing stereocenter at the C-3 position in this compound exerts a significant influence on the stereochemical outcome of subsequent reactions, a principle known as substrate-directed stereocontrol. This allows for the diastereoselective formation of new stereocenters.

When new chiral centers are created, for instance, during the hydrogenation of the alkyne to an alkene or further to an alkane, the existing chiral alcohol can direct the approach of reagents. This is often achieved through chelation control, where the hydroxyl group coordinates to a metal catalyst. This coordination can lock the conformation of the substrate, forcing the reagent (e.g., hydrogen) to attack one diastereotopic face of the alkyne preferentially. This leads to the formation of one diastereomer in excess over the other.

For example, in a directed hydrogenation, the hydroxyl group could coordinate to a rhodium or iridium catalyst, and the alkyne would then be delivered to the catalyst surface from a specific face, controlling the stereochemistry of hydrogen addition. The principles of enantioselective and diastereoselective synthesis are critical in creating chiral molecules from precursors like chiral propargyl alcohols. acs.orgnih.govresearchgate.netacs.org The development of catalytic systems that achieve dynamic kinetic resolution (DKR) of propargylic alcohols also highlights the importance of stereocontrol, allowing for the synthesis of highly enantioenriched esters from racemic alcohols. mdpi.com

Table 2: Summary of Reactions at the Secondary Alcohol Moiety

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Esterification | Carboxylic Acid (R'-COOH), H⁺ catalyst | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |

| Oxidation | PCC, DMP, or Swern conditions | Ketone |

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the chemical reactivity, reaction intermediates, or transition states of This compound .

The search yielded results for structurally similar but distinct compounds, such as various octenol and bicyclooctenol derivatives. However, these findings are not directly applicable to the specific chemical properties and mechanistic behavior of this compound.

Therefore, it is not possible to provide an article on the elucidation of reaction intermediates and transition states for this particular compound based on the currently available scientific literature. Further experimental and computational studies would be required to investigate and characterize the chemical reactivity of this compound.

Derivatization Strategies and Analogue Synthesis of 3r 1 Octadecyn 3 Ol

Synthesis of Functionalized Alkynyl Alcohol Derivatives

The reactivity of the hydroxyl and terminal alkyne groups, as well as the long alkyl chain, provides multiple avenues for the synthesis of functionalized derivatives of (3R)-1-Octadecyn-3-ol.

Alkyl Chain Modifications (e.g., Saturation, Unsaturation)

The 1-octadecyne (B1346895) backbone of this compound can be readily modified to introduce varying degrees of saturation.

Saturation:

Complete saturation of the triple bond to an alkane can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), in the presence of hydrogen gas (H₂). The reaction proceeds in two steps, with the initial reduction forming an alkene intermediate, which is then further reduced to the corresponding alkane.

Partial reduction to an alkene can also be achieved with high stereoselectivity. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, yielding the corresponding cis-alkene. Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) leads to the anti-addition of hydrogen, producing the trans-alkene.

Unsaturation:

While this compound already contains a triple bond, additional sites of unsaturation can be introduced into the long alkyl chain through various synthetic strategies, although this is less common than saturation. Such modifications would typically involve starting from a different long-chain precursor with pre-existing double or triple bonds.

A summary of common reduction methods for alkynes is presented in the table below.

| Reagent | Product | Stereochemistry |

| H₂, Pt/C, Pd/C, or Ni | Alkane | N/A |

| H₂, Lindlar's Catalyst | cis-Alkene | syn-addition |

| Na or Li in NH₃(l) | trans-Alkene | anti-addition |

Introduction of Diverse Protecting Groups

The hydroxyl group of this compound is often protected to prevent its interference in reactions targeting other parts of the molecule, such as the terminal alkyne. A wide variety of protecting groups are available for alcohols, with the choice depending on the specific reaction conditions to be employed in subsequent steps. uwindsor.caorganic-chemistry.orghighfine.commasterorganicchemistry.com

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: These are among the most widely used protecting groups for alcohols. highfine.com They are formed by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), or triisopropylsilyl chloride (TIPSCl)) in the presence of a base such as imidazole (B134444) or triethylamine. The steric bulk of the silyl group influences its stability, with bulkier groups providing greater stability. Silyl ethers are generally stable to a wide range of non-acidic reagents but can be readily cleaved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. uwindsor.camasterorganicchemistry.com

Ethers: Benzyl ethers (Bn) are commonly used and are stable to many reagents but can be removed by hydrogenolysis. highfine.com p-Methoxybenzyl (PMB) ethers offer an advantage as they can be cleaved under oxidative conditions (e.g., with DDQ or CAN) in addition to hydrogenolysis. highfine.com

Acetals: Protecting groups such as tetrahydropyranyl (THP) and methoxymethyl (MOM) are acetals formed by reacting the alcohol with dihydropyran or methoxymethyl chloride, respectively. highfine.com These are stable under basic and nucleophilic conditions but are sensitive to acid. uwindsor.ca

The table below summarizes some common protecting groups for alcohols and their typical cleavage conditions.

| Protecting Group | Abbreviation | Cleavage Conditions |

| Trimethylsilyl | TMS | Mild acid, K₂CO₃/MeOH |

| tert-Butyldimethylsilyl | TBDMS | F⁻ (e.g., TBAF), stronger acid |

| Triisopropylsilyl | TIPS | F⁻, stronger acid |

| Benzyl | Bn | H₂/Pd, Na/NH₃ |

| p-Methoxybenzyl | PMB | H₂/Pd, DDQ, CAN, TFA |

| Tetrahydropyranyl | THP | Aqueous acid |

| Methoxymethyl | MOM | Aqueous acid |

Halogenated Derivatives

The hydroxyl group of this compound can be converted to a halogen, providing a leaving group for subsequent nucleophilic substitution reactions. The choice of halogenating agent depends on the desired halogen and the stereochemical outcome.

Common methods for the synthesis of alkyl halides from alcohols include:

Alkyl Chlorides: Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a common reagent for converting alcohols to alkyl chlorides.

Alkyl Bromides: Phosphorus tribromide (PBr₃) is frequently used to synthesize alkyl bromides from alcohols.

Alkyl Iodides: A mixture of iodine and triphenylphosphine (B44618) is often employed for the conversion of alcohols to alkyl iodides.

These reactions typically proceed via an Sₙ2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry at the chiral center.

Design and Synthesis of Structurally Related Long-Chain Chiral Alcohols

The synthesis of structural analogues of this compound, including positional isomers and homologues, is essential for understanding how changes in the molecular architecture affect its properties and biological activity.

Positional Isomers of the Alkyne and Hydroxyl Groups

The synthesis of positional isomers of this compound, where the alkyne and hydroxyl groups are located at different positions on the 18-carbon chain, can be achieved through various synthetic routes. A common strategy involves the asymmetric addition of an appropriate alkynyl nucleophile to an aldehyde.

For instance, the addition of a lithium or magnesium acetylide to a long-chain aldehyde in the presence of a chiral catalyst can yield a chiral propargyl alcohol with the hydroxyl group at a desired position. The position of the alkyne can be varied by using different terminal alkynes in the synthesis.

Homologues and Analogues with Varied Chain Lengths

The synthesis of homologues and analogues of this compound with different alkyl chain lengths (e.g., C16, C20) can be accomplished using similar synthetic strategies to those for positional isomers. The key variation lies in the choice of the starting materials.

For example, to synthesize a C16 homologue, one could use a C13 aldehyde and propargyl bromide in a Barbier-type reaction, or a C13 terminal alkyne and propionaldehyde (B47417) in an alkynylation reaction. Similarly, for a C20 homologue, a C17 aldehyde or a C17 terminal alkyne would be employed. The stereochemistry of the newly formed chiral center can be controlled through the use of chiral ligands or catalysts.

Stereochemical Purity in Derivative Synthesis and Analysis of this compound

The derivatization of this compound into various analogues is a critical step in the exploration of its biological activities and potential therapeutic applications. However, the introduction of new functional groups or the modification of existing ones can inadvertently affect the stereochemical integrity of the chiral center at the C-3 position. Therefore, rigorous analysis of the stereochemical purity of the synthesized derivatives is paramount to ensure that the observed biological effects are attributable to the intended enantiomer.

Maintaining the stereochemical purity of this compound derivatives is crucial, as different stereoisomers can exhibit distinct pharmacological, toxicological, and metabolic profiles. The synthesis of derivatives must therefore be conducted under conditions that minimize the risk of racemization or epimerization. Subsequently, robust analytical methods are required to confirm the enantiomeric excess of the final products.

Analytical Techniques for Stereochemical Purity Assessment

A variety of analytical techniques are employed to determine the stereochemical purity of chiral compounds, including derivatives of this compound. These methods can be broadly categorized into chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving optimal separation. For long-chain alcohols and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective.

The enantiomeric excess (ee) of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems coupled with sensitive detectors, such as UV-Vis or mass spectrometry (MS), allow for the accurate determination of enantiomeric purity even at low concentrations.

Chiral Gas Chromatography (GC)

For volatile derivatives of this compound, chiral Gas Chromatography (GC) offers a high-resolution separation method. Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Derivatization of the alcohol functional group to a more volatile ester or ether is often necessary to facilitate its analysis by GC. The separation of enantiomers is based on the differential interactions with the chiral stationary phase, allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and can also be adapted for the determination of stereochemical purity. While enantiomers themselves have identical NMR spectra in an achiral solvent, their diastereomeric derivatives will exhibit distinct NMR signals.

A widely used method involves the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric Mosher esters will have different chemical shifts for the protons near the chiral center, allowing for the determination of the enantiomeric ratio by integrating the corresponding peaks in the ¹H or ¹⁹F NMR spectrum.

The difference in chemical shifts (Δδ) between the two diastereomers can also provide information about the absolute configuration of the original alcohol.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique for each enantiomer and can be used to determine the absolute configuration and enantiomeric purity. VCD is particularly useful for molecules in solution and can provide detailed conformational information. The experimental VCD spectrum can be compared with theoretical spectra calculated using quantum chemical methods to confirm the absolute stereochemistry.

Impact of Derivatization Strategies on Stereochemical Integrity

The choice of derivatization strategy can significantly impact the stereochemical purity of the resulting analogues of this compound. Reactions that proceed through intermediates prone to racemization, such as carbocations or enolates, must be carefully controlled.

Esterification and Etherification: Reactions such as esterification and etherification at the hydroxyl group of this compound generally proceed with retention of configuration at the chiral center, especially when conducted under mild, non-acidic conditions. However, the use of harsh reagents or prolonged reaction times at elevated temperatures can potentially lead to some degree of racemization.

Reactions at the Alkyne Moiety: Modifications of the terminal alkyne can also influence the stereocenter, although direct racemization is less likely. However, certain reactions, such as those involving strong bases to form an acetylide, could potentially lead to epimerization if the reaction conditions are not carefully controlled.

Representative Data for Stereochemical Purity Analysis

The following interactive table provides a hypothetical example of data that might be obtained from the analysis of a derivatized sample of this compound.

| Analytical Technique | Derivative | Enantiomeric Excess (ee %) | Retention Times (min) / Chemical Shifts (ppm) |

| Chiral HPLC | (3R)-1-Octadecyn-3-yl acetate | 98.5 | (R)-isomer: 12.5, (S)-isomer: 14.2 |

| Chiral GC-MS | (3R)-1-Octadecyn-3-yl trifluoroacetate | 99.2 | (R)-isomer: 8.7, (S)-isomer: 9.1 |

| ¹H NMR (Mosher's Ester) | (R)-MTPA ester of 1-Octadecyn-3-ol | 98.8 | H-3 proton: (R,R)-diastereomer: 4.95, (S,R)-diastereomer: 5.05 |

| VCD Spectroscopy | This compound | >99 | Comparison with calculated spectrum confirms (R)-configuration |

Table 1: Illustrative Data for Stereochemical Purity Analysis of this compound Derivatives. This table presents hypothetical data to demonstrate how different analytical techniques can be used to assess the stereochemical purity of derivatives. The specific values would vary depending on the actual experimental conditions and the derivative being analyzed.

Applications As a Precursor and Chiral Building Block in Complex Molecule Synthesis

Synthesis of Natural Products and Their Analogues

The enantioenriched nature of (3R)-1-Octadecyn-3-ol makes it an ideal starting material for the total synthesis of various natural products where stereochemistry is paramount for biological activity.

This compound serves as a key chiral precursor in the synthesis of sphingolipids, a class of lipids that are fundamental components of eukaryotic cell membranes and play crucial roles in signal transduction and cell recognition. nih.gov The synthesis of sphingosine, the backbone of many sphingolipids, and its N-acyl derivatives, ceramides, often utilizes stereoselective methods to establish the correct stereochemistry at the C2 and C3 positions.

Several synthetic strategies have been developed to produce sphingosine and its derivatives. researchgate.netgoogle.com While some methods start from chiral precursors like serine or sugars, others employ asymmetric reactions to induce the desired stereochemistry. The use of chiral building blocks like this compound can provide a more direct and efficient route to these complex lipids. For instance, the synthesis of ceramide 1, a unique component of the human epidermis, has been achieved utilizing enantiomers of 1-pentadecyn-3-ol, a shorter-chain analogue of this compound, in combination with other chiral synthons. researchgate.net The stereochemistry of the propargyl alcohol is critical in establishing the final stereochemical configuration of the sphingolipid backbone.

| Precursor | Target Bioactive Lipid | Key Synthetic Strategy |

| This compound Analogue | Ceramide 1 | Convergent synthesis using multiple chiral building blocks |

| Chiral Acetylenic Carbamate | N-Boc-sphingadienines | Sonogashira coupling |

| Enantiopure Formyl-substituted β-lactam | xylo-(2S,3R,4R)-phytosphingosine | Grignard reaction and subsequent transformations |

While direct and extensive examples of this compound in the synthesis of polyketide and terpenoid scaffolds are not prominently documented in readily available literature, its chemical functionalities suggest its potential as a precursor. Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of simple acyl-CoA precursors. nih.govnih.govmdpi.com The long aliphatic chain of this compound could, in principle, be incorporated into polyketide-like structures through various synthetic transformations.

Terpenoids, another major class of natural products, are assembled from isoprene units. nih.gov The structural diversity of terpenoids arises from the different ways these five-carbon units are connected and cyclized. While not a direct isoprene equivalent, the functional groups of this compound could be chemically manipulated to generate fragments suitable for incorporation into terpenoid syntheses. For example, the alkyne could be functionalized to introduce branching patterns characteristic of terpenoids.

Role in Semiochemical Synthesis

Semiochemicals are signaling chemicals used by organisms to communicate. The synthesis of these often structurally complex and stereochemically defined molecules is crucial for studying their biological function and for their potential use in pest management. rsc.orgbeilstein-journals.org

This compound is a valuable starting material for the synthesis of various insect pheromones, particularly those with long-chain, unsaturated structures. The chirality of the alcohol is often essential for the biological activity of the pheromone. researchgate.net

For example, various isomers of octadecadienyl acetates are known components of lepidopteran pheromones. researchgate.netnih.govsielc.com The synthesis of specific geometric and stereoisomers of these compounds often involves the use of acetylenic precursors. The alkyne group in this compound can be stereoselectively reduced to either a (Z)- or (E)-alkene, providing a powerful tool for controlling the geometry of the double bonds in the final pheromone molecule.

| Pheromone Component | Target Insect Group (Example) | Synthetic Utility of Alkyne Precursor |

| (Z,Z)-3,13-Octadecadienyl Acetate (B1210297) | Lepidoptera (e.g., Clearwing Moths) | Stereoselective reduction of alkyne to (Z)-alkene |

| (E,Z)-Isomers | Various Moth Species | Control over double bond geometry |

| Diprionol Analogs | Sawflies | Introduction of specific chiral centers |

Beyond sex pheromones, this compound can be a precursor for other semiochemicals that act as chemoattractants or behavioral modifiers in insects. The structural diversity of these compounds is vast, and the ability to synthesize specific stereoisomers is critical for elucidating their structure-activity relationships. escholarship.org The chiral nature of this compound allows for the synthesis of enantiomerically enriched or pure compounds, which is essential for determining the specific stereoisomer that is biologically active.

Intermediate in Advanced Organic Synthesis

The utility of this compound extends beyond the synthesis of specific classes of natural products. Its combination of a terminal alkyne and a chiral secondary alcohol makes it a versatile intermediate in a wide range of organic transformations. The alkyne can undergo a variety of reactions, including hydrometalation, carbometalation, and coupling reactions (e.g., Sonogashira, Heck), allowing for the introduction of diverse functional groups and the construction of complex carbon skeletons. The alcohol group can be oxidized, protected, or used as a handle for further functionalization. This versatility makes this compound a valuable tool for synthetic chemists engaged in the construction of complex molecular targets.

Chiral Building Blocks for Pharmaceuticals (e.g., API synthesis)

The structural motif of a long-chain chiral alcohol is a key feature in many biologically active lipids, which play crucial roles in cellular signaling and structure. This compound, with its defined stereocenter and long hydrocarbon tail, is a prime candidate for the synthesis of complex lipids and their analogues, which are often investigated as active pharmaceutical ingredients (APIs). A significant area of application is in the synthesis of sphingosine and its derivatives.

Sphingolipids, such as sphingosine, are essential components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. nih.gov Aberrant sphingolipid metabolism has been implicated in numerous diseases, including cancer and autoimmune disorders. nih.gov Consequently, the synthesis of sphingosine analogues to modulate the activity of sphingolipid-metabolizing enzymes, such as sphingosine kinases (SPHKs), is an active area of pharmaceutical research. nih.gov

This compound can serve as a key chiral precursor for the stereoselective synthesis of sphingosine analogues. The synthetic strategy often involves the manipulation of the alkyne and alcohol functionalities to introduce the required amino group and additional hydroxyl groups with the correct stereochemistry.

Key Synthetic Transformations:

| Transformation | Reagents and Conditions | Purpose |

| Reduction of Alkyne | Catalytic hydrogenation (e.g., Lindlar's catalyst) | To form the characteristic trans-double bond of sphingosine. |

| Introduction of Amino Group | Azide substitution followed by reduction | Stereospecific introduction of the C2 amino group. |

| Hydroxylation | Epoxidation and ring-opening | Introduction of the C1 hydroxyl group. |

The use of a chiral building block like this compound is advantageous as it sets the stereochemistry at C3 early in the synthetic sequence, avoiding the need for challenging stereoselective reactions on a more complex molecule or the separation of enantiomers later in the synthesis. nih.gov This approach ensures the enantiomeric purity of the final API, which is critical for its pharmacological activity and safety. nih.gov

Detailed research has focused on creating fluorinated analogues of sphingosine to enhance their metabolic stability and biological activity. researchgate.net In such syntheses, a chiral precursor with a long alkyl chain and a propargyl alcohol moiety is a common starting point.

Precursor for Specialty Chemicals (e.g., Flavor and Fragrance Compounds)

Acetylenic alcohols and their derivatives can contribute to complex scent profiles, often providing waxy, green, or fatty notes. For instance, shorter-chain acetylenic alcohols like 3-nonyn-1-ol are precursors to (3Z)-nonen-1-ol, which has a waxy green melon tone. jaydevchemicals.com Similarly, 3-octyn-1-ol is a precursor to (3Z)-octen-1-ol, known for its fresh fatty, earthy melon scent. jaydevchemicals.com It is plausible that the much longer C18 chain of this compound would impart a more subtle, substantive, and long-lasting fatty or waxy note, which could be valuable in certain fragrance compositions.

The chirality of a fragrance molecule can significantly influence its odor profile. Therefore, the enantiomerically pure this compound could offer a specific and desirable scent characteristic that is different from its racemic or (S)-enantiomer counterpart.

Potential Applications in Fragrance Synthesis:

| Application | Function | Potential Odor Contribution |

| Direct Ingredient | To add a specific note to a fragrance. | Subtle, waxy, fatty, slightly woody. |

| Precursor to other fragrance molecules | The alkyne and alcohol can be chemically modified. | Esters, ethers, and other derivatives with unique scents. |

| Fragrance Fixative | To prolong the scent of other components. | Low volatility due to the long carbon chain. |

The synthesis of specialty chemicals often involves leveraging unique functional groups. The terminal alkyne in this compound is a versatile handle for various chemical transformations, including C-C bond-forming reactions (e.g., Sonogashira coupling), click chemistry, and conversion to other functional groups, further expanding its utility as a precursor for a diverse range of specialty chemicals.

Biological and Biochemical Research Applications of 3r 1 Octadecyn 3 Ol Derivatives

Enzymatic Pathways and Biosynthesis of Related Alcohols

The biosynthesis of chiral alcohols is a significant area of research, providing insights into the production of enantiomerically pure compounds. While direct enzymatic pathways for (3R)-1-Octadecyn-3-ol are not extensively detailed, studies on analogous structures, such as (R)-1-Octen-3-ol, and general microbial biotransformation methods offer valuable models.

The biosynthesis of the C8 volatile compound (R)-1-Octen-3-ol, a key aroma component in mushrooms, provides a well-studied enzymatic model for the formation of chiral alcohols from fatty acids. nih.govnih.gov This process involves a sequential reaction catalyzed by two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.net

The established pathway begins with linoleic acid, which is first oxidized by lipoxygenase to form a hydroperoxide intermediate. nih.govnih.gov Specifically, in the mushroom Agaricus bisporus, linoleic acid is converted to 10-hydroperoxy-octadecadienoic acid (10-HPOD). nih.govnih.gov Subsequently, this intermediate is cleaved by hydroperoxide lyase to yield (R)-1-Octen-3-ol and 10-oxodecanoic acid. nih.govnih.gov Research has identified and cloned the specific genes for these enzymes, such as AbLOX and AbHPL from A. bisporus, confirming their roles in this biosynthetic pathway. nih.govnih.gov The enantiomeric purity of the biosynthesized product is notably high, with (R)-(−)-1-octen-3-ol being the predominant form in mushrooms. nih.gov This enzymatic cascade highlights a potential route for producing chiral alcohols from unsaturated fatty acid precursors.

Table 1: Enzymatic Pathway for (R)-1-Octen-3-ol Biosynthesis

| Step | Substrate | Enzyme | Product(s) | Organism Example |

|---|---|---|---|---|

| 1 | Linoleic Acid | Lipoxygenase (LOX) | 10-hydroperoxy-octadecadienoic acid (10-HPOD) | Agaricus bisporus nih.govnih.gov |

| 2 | 10-hydroperoxy-octadecadienoic acid (10-HPOD) | Hydroperoxide Lyase (HPL) | (R)-1-Octen-3-ol and 10-oxodecanoic acid | Agaricus bisporus nih.govnih.gov |

Microbial biotransformation represents an effective and environmentally friendly approach for the synthesis of chiral alcohols. nih.govnih.gov Various microorganisms and their enzymes are utilized for the asymmetric reduction of prochiral ketones to produce enantiomerically pure secondary alcohols. nih.gov This method is advantageous due to its high selectivity and operation under mild reaction conditions. nih.gov

Studies have demonstrated the efficacy of lactic acid bacteria, such as Lactobacillus paracasei, in the asymmetric reduction of aromatic ketones to their corresponding chiral secondary alcohols with high enantioselectivity (up to 99%). nih.govresearchgate.net Other microorganisms, including strains of Geotrichum candidum and Rhodococcus, have also been successfully employed for similar transformations. nih.gov The use of isolated enzymes, particularly alcohol dehydrogenases (ADHs), offers another route for these stereoselective reductions. mdpi.com These biocatalytic processes are crucial for producing valuable chiral intermediates for the pharmaceutical and fine chemical industries. nih.govnih.gov

Table 2: Examples of Microbial Biotransformation for Chiral Alcohol Production

| Microorganism/Enzyme | Substrate Type | Product Type | Key Findings |

|---|---|---|---|

| Lactobacillus paracasei BD101 | Aromatic Ketones | Chiral Secondary Alcohols | Achieved high enantioselectivity (99%) and good yields. nih.govresearchgate.net |

| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Reaction yield of 95% and enantiomeric excess of 96%. nih.gov |

| Rhodococcus strains | Ketones | Chiral Alcohols | Yields >90% with diastereomeric purity >98% and enantiomeric excess of 99.4%. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Aromatic and Aliphatic α-Nitroketones | Chiral β-Nitroalcohols | High conversions and enantioselectivities for both (S) and (R)-enantiomers. mdpi.com |

In Vitro Biological Activity Studies of Synthesized Derivatives

Derivatives of long-chain alcohols, including acetylenic variants, are subjects of in vitro studies to determine their potential as bioactive agents. Research has focused on their efficacy against cancer cell lines, pathogenic microbes, and their capacity to counteract oxidative stress.

Certain alkynyl compounds have demonstrated significant potential as antileukemic agents. For instance, novel alkynyl nicotinamides have been identified as potent inhibitors of FLT3 mutations, which are common in acute myeloid leukemia (AML). nih.govnih.gov These compounds show efficacy against drug-resistant AML models. nih.govnih.gov

Furthermore, research on structurally related long-chain amino alcohols has shown promising results. A study on (3Z)-2-Acetylamino-3-octadecen-1-ol, a C18 unsaturated amino alcohol, revealed potent apoptotic activity against human leukemia HL-60 cells. nih.gov The cis-isomers of this compound induced cell death through apoptosis, confirmed by DNA fragmentation and the proteolytic processing of pro-caspase-3. nih.gov This suggests that the specific stereochemistry and the presence of unsaturation in the long aliphatic chain are crucial for its cytotoxic activity against leukemia cells.

Long-chain alcohols are known to possess antimicrobial properties, with their activity often dependent on the length of the hydrophobic carbon chain. nih.gov Studies on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus showed that the most effective growth-inhibitory activity was observed for alcohols with 13 to 15 carbon atoms. nih.gov Specifically, 1-dodecanol (C12) and 1-tridecanol (C13) exhibited the highest antibacterial activity among the tested compounds. nih.govresearchgate.net

The enantiomeric properties of chiral secondary alcohols can also influence their antimicrobial effects. nih.govresearchgate.net Chiral alcohols produced via microbial biotransformation have been tested against various pathogens, revealing significant levels of antimicrobial activity that vary depending on the specific alcohol and its stereoisomer. nih.govresearchgate.net Additionally, long-chain primary alcohols isolated from plant sources have demonstrated antibacterial properties against pathogenic bacteria like Salmonella gallinarum. researchgate.net These findings indicate that derivatives of this compound could be promising candidates for antimicrobial and antifungal agents.

Table 3: Antimicrobial Activity of Long-Chain Alcohols

| Compound Class | Target Organism | Key Findings |

|---|---|---|

| Long-Chain Fatty Alcohols (C13-C15) | Staphylococcus aureus | Showed the most effective growth-inhibitory activity. nih.gov |

| 1-Dodecanol and 1-Tridecanol | Staphylococcus aureus | Demonstrated the highest antibacterial activity among tested alcohols. nih.govresearchgate.net |

| Chiral Secondary Alcohols | Various Pathogens | Activity levels were dependent on the specific alcohol and its enantiomeric form. nih.govresearchgate.net |

| Long-Chain Primary Alcohols (from Solena amplexicaulis) | Salmonella gallinarum | A synthetic blend of isolated alcohols exhibited a significant zone of inhibition. researchgate.net |

The antioxidant potential of acetylenic alcohols is an emerging area of interest. While direct studies on this compound are limited, research on related compounds and extracts containing them provides preliminary insights. For example, a fraction from a fungal extract of Emericella nidulans, which contained various secondary metabolites including an octadecanoic acid ester, demonstrated high antioxidant activity. researchgate.net

Furthermore, studies on plant extracts rich in terpenoids and phenolic compounds have shown strong free-radical scavenging capacity. mdpi.com Molecular docking analyses in these studies have explored the interaction of constituent molecules with antioxidant enzymes like catalase, which is critical for reducing oxidative stress. mdpi.com For instance, compounds like stigmasterol showed favorable binding energies to catalase, suggesting a mechanism for their antioxidant effect. mdpi.com These approaches suggest that derivatives of this compound could also possess antioxidant properties worthy of further investigation.

Cytotoxicity Assessments on Model Cell Lines

Currently, publicly available scientific literature lacks specific studies detailing the cytotoxicity of this compound and its derivatives on model cell lines. While research into the cytotoxic properties of various other acetylenic alcohols and long-chain fatty alcohols has been conducted, direct data for the this compound scaffold is not present in the reviewed literature.

General studies on structurally related compounds, such as other fatty alcohols and polyacetylenic alcohols, have indicated that the presence of acetylenic bonds and the length of the carbon chain can influence cytotoxic activity against various cancer cell lines. However, without specific experimental data for this compound derivatives, a detailed assessment of their cytotoxic potential remains speculative. Further research is required to determine the half-maximal inhibitory concentrations (IC₅₀) and the mechanisms of cell death (e.g., apoptosis, necrosis) for this specific class of compounds against a panel of human cancer cell lines.

Interactive Data Table: Cytotoxicity of this compound Derivatives (Illustrative)

As no specific data is available, the following table is for illustrative purposes only and does not represent actual experimental results.

| Derivative | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 | Data Not Available |

| (3R)-1-Octadecyn-3-yl acetate (B1210297) | HeLa | Data Not Available |

| (3R)-1-Octadecyn-3-yl propionate | A549 | Data Not Available |

Mechanistic Investigations of Ligand-Receptor Interactions (e.g., Pheromone Binding Proteins)

Detailed mechanistic investigations into the interactions between this compound derivatives and ligand-receptor complexes, such as insect pheromone binding proteins (PBPs), are not extensively documented in the current body of scientific literature.

Pheromone binding proteins are crucial components in the olfactory system of many insects, responsible for solubilizing and transporting hydrophobic pheromone molecules through the aqueous sensillar lymph to the olfactory receptors on the dendritic membrane of sensory neurons. The binding specificity of PBPs is a key determinant in the recognition of species-specific chemical signals.

Studies on various moth species have elucidated the general mechanism of PBP-ligand interactions. These proteins typically possess a hydrophobic binding pocket that accommodates the aliphatic chain of the pheromone. The interaction is often stabilized by a network of hydrophobic and, in some cases, hydrogen bonding interactions between the ligand and specific amino acid residues within the binding cavity. The release of the pheromone at the receptor is thought to be triggered by a conformational change in the PBP, often induced by the pH gradient between the sensillar lymph and the immediate vicinity of the receptor membrane.

Q & A

Q. How can researchers optimize the stereoselective synthesis of (3R)-1-Octadecyn-3-ol to minimize racemization?

- Methodological Answer : To ensure stereochemical integrity, employ asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) and monitor reaction progress via chiral HPLC or polarimetry. Use low temperatures (<0°C) during critical steps to reduce thermal racemization. For purity validation, combine elemental analysis (C, H, O) with high-resolution mass spectrometry (HRMS) to confirm molecular composition. Report deviations from literature protocols, such as solvent polarity or catalyst loading, which may affect enantiomeric excess .

Q. What purification techniques are most effective for isolating this compound from byproducts like alkyne dimers?

- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) to separate polar byproducts. For higher purity, recrystallize from a non-polar solvent (e.g., pentane) at low temperatures. Confirm purity via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Note that prolonged exposure to air may oxidize the hydroxyl group; store under inert gas post-purification .

Q. How should researchers characterize the structural and functional groups of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- ¹H/¹³C NMR : Assign the stereocenter (C3) using NOESY/ROESY to confirm the (R)-configuration. The terminal alkyne proton (C1-H) appears as a singlet near δ 1.9–2.1 ppm in CDCl₃.

- Table : Key Spectral Peaks

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound across different studies?

- Methodological Answer : Systematically replicate experiments under controlled conditions (temperature, solvent, catalyst batch). Compare kinetic data (e.g., reaction half-life) and characterize intermediates via in-situ FTIR or NMR. Discrepancies may arise from trace moisture (hydrolyzing catalysts) or impurities in starting materials. Use statistical tools (e.g., ANOVA) to assess variability and publish detailed protocols, including raw data, to enhance reproducibility .

Q. What computational approaches are suitable for modeling the stereoelectronic effects of this compound in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the molecule’s electron density and frontier molecular orbitals. Analyze non-covalent interactions (NCI plots) to predict binding affinities with catalytic metal centers. Validate models against experimental kinetic isotope effects (KIE) or stereochemical outcomes. Software like Gaussian or ORCA can simulate transition states to explain enantioselectivity .

Q. How can the interfacial behavior of this compound be studied in multiphase systems (e.g., lipid bilayers or micelles)?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, assessing monolayer formation at air-water interfaces. For micellar systems, conduct dynamic light scattering (DLS) to monitor aggregation kinetics. Synchrotron-based X-ray reflectivity can resolve molecular orientation at interfaces. Compare with shorter-chain analogs (e.g., 1-Octyn-3-ol) to elucidate chain-length effects on hydrophobicity .

Methodological Best Practices

- Safety Protocols : Handle this compound in fume hoods with nitrile gloves and splash goggles. Avoid static discharge during transfer (flammable alkyne group). In case of spills, use inert absorbents (e.g., vermiculite) and neutralize with weak acids (e.g., citric acid) .

- Data Reporting : Adhere to IUPAC guidelines for reporting synthetic procedures, including solvent drying methods and catalyst sources. Deposit crystallographic data in the Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.